2-Amino-4-methoxynicotinic acid is a pyridine derivative characterized by the presence of an amino group and a methoxy group at the 4-position of the nicotinic acid structure. This compound is of particular interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. Its chemical formula is C₇H₈N₂O₃, and it features a carboxylic acid functional group, contributing to its acidic properties.
One reported application of 2-AM-4-MCA is as a ligand for complexation with metal ions. Studies have shown that it can form coordination compounds with copper (II), potentially leading to the development of novel materials with interesting properties [].
Researchers have explored the use of 2-AM-4-MCA as a building block in organic synthesis. For example, it has been used as a reactant in the synthesis of pyrido[2',1':2,3]imidazo[4,5-c]isoquinolines, a class of heterocyclic compounds with potential biological activity [].
Another area of exploration involves the use of 2-AM-4-MCA in the development of new polymeric materials. Studies have investigated its potential for incorporation into organo-soluble and thermally stable poly(thiourea-amide-imide) polymers [].
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
Research indicates that 2-amino-4-methoxynicotinic acid exhibits various biological activities, including:
These activities make it a valuable compound in drug development and therapeutic applications.
Several synthesis methods have been reported for 2-amino-4-methoxynicotinic acid:
These methods vary in complexity and yield, allowing researchers to choose based on available resources and desired outcomes.
2-Amino-4-methoxynicotinic acid has several notable applications:
The versatility of this compound enhances its appeal across multiple scientific disciplines.
Studies on the interactions of 2-amino-4-methoxynicotinic acid with biological targets have revealed:
These studies are crucial for understanding the compound's mechanism of action and optimizing its use in therapeutic contexts.
Several compounds share structural similarities with 2-amino-4-methoxynicotinic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminonicotinic Acid | Similar pyridine structure without methoxy group | Antimicrobial properties |
| 2-Amino-6-methoxynicotinic Acid | Methoxy group at position 6 instead of position 4 | Neuroprotective effects |
| 3-Amino-4-methoxypyridine | Amino at position 3; methoxy at position 4 | Antioxidant properties |
| Nicotinic Acid | Base structure without amino substitution | Nicotinic receptor activity |
The unique positioning of functional groups in 2-amino-4-methoxynicotinic acid differentiates it from these similar compounds, influencing its specific biological activities and potential applications.
2-amino-4-methoxynicotinic acid is a pyridine carboxylic acid derivative with the molecular formula C₇H₈N₂O₃ and Chemical Abstracts Service registry number 773099-92-6 [1] [2] [3]. The compound features a pyridine ring substituted with an amino group at the 2-position, a methoxy group at the 4-position, and a carboxylic acid group at the 3-position [1] [3]. The molecular weight is precisely 168.15 grams per mole [1] [2] [3].
The structural representation follows the International Union of Pure and Applied Chemistry nomenclature as 2-amino-4-methoxypyridine-3-carboxylic acid [1]. The compound contains twelve heavy atoms with a topological polar surface area of 85.4 square angstroms [3]. The molecular structure includes two hydrogen bond donors and five hydrogen bond acceptors, contributing to its physicochemical properties [3].
Table 1: Basic Molecular Data for 2-amino-4-methoxynicotinic acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Chemical Abstracts Service Number | 773099-92-6 | [2] |
| Molecular Weight | 168.15 g/mol | [3] |
| Heavy Atom Count | 12 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bonds | 2 | [3] |
The Simplified Molecular-Input Line-Entry System representation is COC1=C(C(=NC=C1)N)C(=O)O, which describes the connectivity and bonding pattern of the molecule [3] [4]. This notation reveals the systematic arrangement of functional groups around the pyridine core structure.
The solubility characteristics of 2-amino-4-methoxynicotinic acid are influenced by its polar functional groups and aromatic structure [3]. The compound exhibits a calculated logarithm of the partition coefficient value of 0.3706, indicating moderate lipophilicity [3]. Related aminonicotinic acid compounds demonstrate water solubility due to their carboxylic acid and amino functionalities [5] [6].
The topological polar surface area of 85.4 square angstroms suggests significant interaction with polar solvents [3]. Comparative studies on nicotinic acid derivatives indicate that methoxy substitution generally enhances solubility in organic solvents while maintaining some water solubility through the carboxylic acid group [7] [8].
The acid-base properties of 2-amino-4-methoxynicotinic acid are determined by the presence of both carboxylic acid and amino functionalities [5]. Related 2-aminonicotinic acid compounds exhibit predicted dissociation constant values around 2.94, indicating acidic behavior [5]. The amino group provides basic character, while the carboxylic acid group contributes acidic properties, creating an amphoteric molecule [5].
Studies on similar pyridine carboxylic acid derivatives demonstrate that amino substitution affects the acid dissociation behavior compared to unsubstituted nicotinic acid [9]. The methoxy group at the 4-position may influence the electronic distribution and subsequently affect the dissociation constants of both the amino and carboxylic acid groups [10].
The stability profile of 2-amino-4-methoxynicotinic acid involves considerations of thermal, photochemical, and hydrolytic degradation pathways [11]. Research on nicotinate degradation mechanisms reveals complex pathways involving ring opening and deamination processes [11]. The presence of the methoxy group may provide additional stability against certain degradation routes compared to unsubstituted derivatives [11].
Storage recommendations for similar compounds indicate preservation under inert atmosphere conditions at controlled temperatures to minimize oxidative degradation [4]. The amino group is particularly susceptible to oxidation, while the methoxy substituent may undergo demethylation under specific conditions [11].
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of 2-amino-4-methoxynicotinic acid [12] [13]. Proton nuclear magnetic resonance analysis of related aminonicotinic acid derivatives reveals characteristic chemical shifts for pyridine ring protons in the aromatic region [12] [13]. The methoxy group typically appears as a singlet around 3-4 parts per million [12].
Studies on similar compounds demonstrate that amino group protons exhibit variable chemical shifts depending on hydrogen bonding and tautomeric equilibria [14] [13]. Carbon-13 nuclear magnetic resonance spectroscopy shows distinct signals for the carboxylic carbon, pyridine ring carbons, and methoxy carbon [13] [15].
Table 2: Typical Nuclear Magnetic Resonance Chemical Shift Ranges for Related Compounds
| Proton Environment | Chemical Shift Range (ppm) | Reference |
|---|---|---|
| Pyridine H-6 | 8.7-9.1 | [12] |
| Pyridine H-5 | 7.5-8.0 | [12] |
| Methoxy group | 3.6-4.0 | [12] |
| Amino group | 6.0-7.0 (variable) | [12] |
Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in 2-amino-4-methoxynicotinic acid [12] [15]. The amino group exhibits distinctive stretching vibrations in the range of 3300-3500 reciprocal centimeters [12]. The carboxylic acid group shows characteristic carbonyl stretching around 1650-1700 reciprocal centimeters [15].
Research on related aminonicotinic acid compounds demonstrates that the pyridine ring exhibits characteristic vibrations in the 1400-1600 reciprocal centimeter region [12] [15]. The methoxy group contributes specific carbon-oxygen stretching modes in the 1000-1300 reciprocal centimeter range [15].
Ultraviolet-visible spectroscopy of 2-amino-4-methoxynicotinic acid reflects the electronic transitions within the conjugated pyridine system [12] [16]. Related amino-substituted pyridine compounds exhibit absorption maxima typically in the 250-350 nanometer range [12]. The amino group conjugation with the pyridine ring influences the electronic transition energies [12].
Studies on substituted nicotinic acid derivatives show that methoxy substitution can cause bathochromic shifts in absorption spectra due to increased electron donation [12] [16]. The solvent environment significantly affects the spectral characteristics due to hydrogen bonding interactions [12].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for 2-amino-4-methoxynicotinic acid [17] [15]. The exact mass of 168.05349212 atomic mass units serves as a definitive identification parameter [1]. Electrospray ionization typically produces protonated molecular ions [17].
Fragmentation studies on related compounds reveal characteristic loss patterns including carboxylic acid elimination and amino group fragmentation [17] [15]. The methoxy group may undergo characteristic losses during collision-induced dissociation [17].
Density functional theory calculations provide insights into the electronic structure of 2-amino-4-methoxynicotinic acid [16] [18]. The molecular orbital distribution reflects the conjugation between the amino group and the pyridine ring system [16]. Computational studies on related aminopyridine compounds demonstrate significant orbital overlap between nitrogen lone pairs and the aromatic system [16].
The electronic structure calculations reveal the influence of substituent groups on the overall electron density distribution [16] [18]. The methoxy group acts as an electron-donating substituent, affecting the orbital energies and electronic properties [16].
Quantum chemical calculations determine the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital for 2-amino-4-methoxynicotinic acid [16] [18]. Studies on similar aminonicotinic acid derivatives reveal energy gaps typically in the range of 4-6 electron volts [16]. The amino substitution generally decreases the energy gap compared to unsubstituted nicotinic acid [16].
The energy gap calculations correlate with ultraviolet-visible absorption characteristics and chemical reactivity patterns [16] [18]. Density functional theory methods using hybrid functionals provide reliable energy gap predictions for these systems [16].
Quantum chemical descriptors provide quantitative measures of molecular properties for 2-amino-4-methoxynicotinic acid [16] [18]. Parameters such as electronegativity, chemical hardness, and chemical potential can be calculated from frontier orbital energies [16]. Studies on related systems show that amino substitution significantly affects these descriptors [16].
The dipole moment calculation reflects the overall polarity of the molecule, influenced by the asymmetric substitution pattern [16] [18]. Global reactivity indices help predict chemical behavior and interaction patterns [16].
Conformational analysis of 2-amino-4-methoxynicotinic acid examines the preferred molecular geometries and rotational barriers [19] [10]. The carboxylic acid group can adopt different orientations relative to the pyridine ring [19]. Tautomeric equilibria involving the amino group may also influence the conformational preferences [14].
Molecular dynamics simulations and potential energy surface calculations provide detailed conformational information [19]. The methoxy group rotation represents a low-energy process, while carboxylic acid rotation may involve higher energy barriers [19].
The structure-property relationships in 2-amino-4-methoxynicotinic acid demonstrate how substituent effects influence molecular behavior [10] [20]. The amino group at the 2-position provides hydrogen bonding capability and affects the electronic properties of the pyridine ring [10]. The methoxy substitution at the 4-position contributes electron density through resonance effects [10].
Comparative studies on nicotinic acid derivatives reveal that amino substitution generally increases basicity and affects solubility characteristics [20]. The methoxy group typically enhances lipophilicity while maintaining some polar character [20] [8]. The combination of these substituents creates unique physicochemical properties distinct from the parent nicotinic acid [10] [20].
The synthesis of 2-amino-4-methoxynicotinic acid typically begins with appropriately substituted pyridine derivatives as starting materials. The most common approach involves the functionalization of existing pyridine rings through sequential transformations [2].
One established synthetic route utilizes 2-chloro-4-methoxynicotinic acid as a precursor. In this approach, the 2-chloro-4-methoxynicotinic acid undergoes nucleophilic substitution with ammonia or amines under appropriate conditions to yield the desired 2-amino-4-methoxynicotinic acid [3] . The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nature of the carboxylic acid group activates the pyridine ring toward nucleophilic attack.
Another synthetic pathway involves the transformation of 2-amino-6-chloronicotinic acid through methoxylation reactions. This process employs sodium methoxide in methanol under reflux conditions for extended periods, typically up to 336 hours, to achieve the desired substitution pattern [3]. The reaction mechanism involves the displacement of the chlorine atom by the methoxide nucleophile, facilitated by the electron-withdrawing carboxylic acid group.
The synthesis can also be achieved through multicomponent reactions involving aldehydes, malononitrile, and various nitrogen sources. These reactions typically employ catalytic systems and proceed through cyclocondensation mechanisms to form the pyridine ring system [2] [5].
Functional group transformations play a crucial role in the synthesis of 2-amino-4-methoxynicotinic acid. The introduction of the amino group at the 2-position is commonly achieved through reduction of nitro precursors or through direct amination reactions [6].
The methoxy group at the 4-position can be introduced through several methods. One approach involves the methylation of corresponding hydroxy derivatives using methyl iodide in the presence of base. Alternatively, the methoxy group can be installed through nucleophilic substitution reactions using sodium methoxide [3] .
The carboxylic acid functionality is typically introduced through oxidation of methyl substituents or through hydrolysis of ester precursors. These transformations often require harsh conditions and careful control of reaction parameters to avoid decomposition of the sensitive pyridine ring system [7].
Metal-catalyzed synthetic approaches offer enhanced selectivity and efficiency for the synthesis of 2-amino-4-methoxynicotinic acid. Transition metal catalysts, particularly palladium and copper systems, have been employed in various cross-coupling reactions to construct the desired substitution pattern [8] [9].
Copper-catalyzed approaches have shown particular promise in the synthesis of amino-substituted pyridines. These reactions typically involve the use of copper salts in conjunction with appropriate ligands to facilitate carbon-nitrogen bond formation [8] [9]. The catalytic systems often operate under mild conditions and provide excellent regioselectivity for the desired substitution pattern.
Iron-based catalysts have also been developed for the synthesis of amino-substituted pyridines through multicomponent reactions. These catalysts offer advantages in terms of cost and environmental compatibility while maintaining high efficiency in pyridine synthesis [8].
The choice of solvent significantly influences the efficiency and selectivity of synthetic reactions leading to 2-amino-4-methoxynicotinic acid. Polar protic solvents such as methanol and ethanol are commonly employed in nucleophilic substitution reactions, as they can stabilize ionic intermediates and facilitate the displacement of leaving groups [3] [10].
Aprotic solvents like dimethylformamide and dimethylsulfoxide have been utilized in metal-catalyzed reactions due to their ability to coordinate with metal centers and enhance catalyst solubility [8] [10]. The use of mixed solvent systems, combining protic and aprotic components, has shown particular effectiveness in optimizing reaction rates and selectivities [7].
Water has emerged as an environmentally friendly solvent for certain synthetic transformations. The development of water-compatible catalytic systems has enabled the synthesis of pyridine derivatives under aqueous conditions, providing advantages in terms of environmental sustainability [10].
Temperature optimization is critical for achieving high yields in the synthesis of 2-amino-4-methoxynicotinic acid. Most synthetic routes require elevated temperatures to overcome activation barriers associated with pyridine ring formation and functionalization [11] [7].
For nucleophilic substitution reactions involving pyridine derivatives, temperatures in the range of 80-160°C are typically employed. The optimal temperature depends on the specific reaction conditions and the nature of the nucleophile [7] [12]. Higher temperatures generally increase reaction rates but may also lead to decomposition of sensitive intermediates.
Pressure effects have been studied in the context of nicotinic acid synthesis, with moderate pressures (0.5-2 MPa) often providing enhanced reaction rates and selectivities [7]. The use of elevated pressure can facilitate the dissolution of gaseous reagents and improve mass transfer in heterogeneous catalytic systems.
The selection and loading of catalysts significantly impact the efficiency of synthetic routes to 2-amino-4-methoxynicotinic acid. Metal-based catalysts, particularly those containing copper, iron, or palladium, have shown excellent performance in various synthetic transformations [8] [9].
Catalyst loading typically ranges from 1-10 mol% depending on the specific reaction conditions and substrate requirements. Lower catalyst loadings are generally preferred for economic and environmental reasons, but may require longer reaction times or higher temperatures [8].
The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse. Supported metal catalysts on various supports including silica, alumina, and magnetic nanoparticles have been developed for the synthesis of amino-substituted pyridines [8].
Purification of 2-amino-4-methoxynicotinic acid typically involves multiple techniques to achieve the required purity levels for pharmaceutical and industrial applications. Column chromatography using silica gel is commonly employed for the initial purification of crude reaction products [13] [14].
Recrystallization remains a fundamental purification technique for obtaining high-purity 2-amino-4-methoxynicotinic acid. The compound can be recrystallized from various solvents including ethanol, methanol, and water, with the choice of solvent depending on the specific impurities present [13] [15].
Reverse-phase high-performance liquid chromatography has been utilized for the purification of amino acid derivatives, providing excellent resolution and purity [16]. This technique is particularly valuable for removing closely related impurities that may be difficult to separate by conventional methods.
Ion exchange chromatography offers another approach for purification, particularly useful for compounds containing ionizable groups such as amino acids [16] [17]. The technique can provide high resolution and is suitable for both analytical and preparative applications.
The scalability of synthetic routes to 2-amino-4-methoxynicotinic acid depends on several factors including reaction conditions, catalyst requirements, and purification methods. Industrial production typically requires continuous flow processes to achieve the necessary throughput and economic viability [7] [18].
Continuous flow reactors offer advantages in terms of heat and mass transfer, allowing for better control of reaction conditions and improved safety profiles. These systems are particularly valuable for reactions involving hazardous reagents or extreme conditions [7] [19].
The optimization of reaction parameters for large-scale production requires careful consideration of factors such as catalyst lifetime, product stability, and waste generation. Industrial processes typically employ recycling strategies for solvents and catalysts to minimize costs and environmental impact [7] [10].
Automation and process control systems are essential for industrial production, enabling precise control of reaction parameters and consistent product quality. Real-time monitoring techniques help optimize yields and detect potential issues before they affect product quality [18] [19].
The development of green chemistry approaches for the synthesis of 2-amino-4-methoxynicotinic acid focuses on minimizing environmental impact while maintaining synthetic efficiency. The use of renewable feedstocks and environmentally benign solvents represents a key area of development [10] [20].
Solvent-free reactions have gained attention as a sustainable alternative to traditional solution-phase synthesis. These approaches eliminate the need for organic solvents and can reduce waste generation significantly [10] [21]. Mechanochemical methods, involving grinding and mixing of solid reactants, offer promising alternatives for certain synthetic transformations.
Biocatalytic approaches utilizing enzymes for the synthesis of amino acids and related compounds provide advantages in terms of selectivity and environmental compatibility [22] [23]. These methods typically operate under mild conditions and can be integrated with fermentation processes for sustainable production.
The development of recyclable catalytic systems contributes to the sustainability of synthetic processes. Heterogeneous catalysts and catalyst recovery systems help minimize waste and reduce the environmental footprint of industrial production [8] [10].
Water-based reaction systems represent another important aspect of green synthesis. The development of water-compatible catalysts and reaction conditions enables the use of water as a reaction medium, eliminating the need for organic solvents and reducing environmental impact [10] [24].